Cas no 284461-73-0 (Sorafenib)

Sorafenib structure
상품 이름:Sorafenib
Sorafenib 화학적 및 물리적 성질
이름 및 식별자
-
- Sorafenib tosylate
- sorafenib
- SORAFENIB-D3
- SORAFENIB TOLSYLATE
- RAF1 KINASE INHIBITOR II
- N-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)-((4-(2-(N-METHYL-CARBAMOYL)(4-PYRIDYLOXY))PHENYL)AMINO)CARBOXAMIDE
- 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-n-methyl-pyridine-2-carboxamide
- BAY 43-9006
- SORAFENIB MESYLATE
- BAY-43-9006
- Sorafenib (BAY 43-9006)
- Sorafenib base
- Sorafenib Free Base
- Epirubicin HCl
-  
- 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide
- BAY-43-900
- Forafenib
- Nexavar
- 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methylpyridine-2-carboxamide
- N-(4-Chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea
- 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide
- 4-(4-((((4-Chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)phenoxy
- 4-(4-((((4-Chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)phenoxy)-N-methyl-2-pyridinecarboxamide
- 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy
- Q-201728
- 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)-amino]phenoxy}-N-methylpyridine-2-carboxamide
- SORAFENIB [MART.]
- N-(4-Chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4- pyridyloxy)phenyl)urea
- BS164413
- NSC800934
- AB00933189_08
- 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methyl-picolinamide;tosylic acid
- BRD-K23984367-001-01-8
- 284461-73-0
- 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N(sup 2)- methylpyridine-2-carboxamide
- GTPL5711
- AC-1674
- BCPP000064
- SF-0529
- SR-00000000529
- 4-(4-(((4-chloro-3-(trifluoromethyl)phenyl)carbamoyl)amino)phenoxy)-N-methylpyridine-2-carboxamide
- 4-(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N2-methylpyridine-2-carboxamide
- 4-(4-{3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido}phenoxy)-N(sup 2)-methylpyridine-2-carboxamide
- HMS3244B15
- 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)- N-methylpyridine-2-carboxamide
- NSC-800934
- HMS3244A15
- UNII-9ZOQ3TZI87
- L01XE05
- SW202562-4
- Sorafenib (D3); CM-4307; CM 4307; CM4307;Bay 43-9006 (D3)
- NCGC00167488-03
- CS-1590
- NCGC00167488-04
- NS00005946
- N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcar bamoyl)-4-pyridyloxy)phenyl)urea
- D08524
- MFCD06411450
- DTXCID5021128
- EN300-120647
- EC 608-209-4
- 3heg
- 100012-18-8
- BAY-439006
- NSC747971
- CHEBI:50924
- HMS3244A16
- HSDB 8173
- BAY 439006
- BCP34023
- 3gcs
- N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl) urea
- Donafenib (Sorafenib D3)
- Z89277543
- 9ZOQ3TZI87
- 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-2-pyridinecarboxamide
- SORAFENIB (MART.)
- DTXSID7041128
- STK627350
- DB00398
- 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-2-pyridinecarboxamide; BAY 43-9006; N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea; Nevaxar; Sorafenib
- Sorafenib [USAN:INN:BAN]
- BAY 439006; BAY439006; BAY-439006
- AB00933189-06
- HMS3656N20
- SB19942
- NCGC00167488-01
- N-(3-trifluoromethyl-4-chlorophenyl)-N'-(4-(2-methylcarbamoyl pyridin-4-yl)oxyphenyl)urea
- SORAFENIB [WHO-DD]
- Sorafenib (USAN/INN)
- HY-10201
- BRD-K23984367-001-07-5
- CHEMBL1336
- K00597a
- 1uwh
- cid_216239
- NCGC00167488-05
- 4(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N(sup 2)-methylpyridine-2-carboxamide
- Manganese(4+), chloro[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-N21,N22,N23,N24)tetrakis[1-methylpyridiniumato]](2-)]-, chloride (1:4), (SP-5-12)-
- 4asd
- BAY439006
- sorafenibum
- NSC-747971
- NCGC00167488-02
- 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methyl-pyridine-2-carboxamide
- Sorafenib [INN]
- Manganese(4+), chloro[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-kappaN21,kappaN22,kappaN23,kappaN24)tetrakis[1-methylpyridiniumato]](2-)]-, chloride (1:4), (SP-5-12)-
- CCG-269400
- PA-216239
- sorafenib tosilate hydrate
- Nexavar (TN) (Bayer)
- DA-52659
- BRD-K23984367-075-15-2
- BAY-43-0006
- Sorafenib, 4
- 284461-73-0 (free base)
- NCGC00167488-07
- 4-(4-(3-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)UREIDO)PHENOXY)-N(SUP 2)-METHYLPYRIDINE-2-CARBOXAMIDE
- SORAFENIB [EMA EPAR]
- NCGC00167488-11
- SY009239
- 4-(4-(3-(4-chloro-3-trifluoromethylphenyl)ureido)phenoxy)pyridine-2- carboxyllic acid methyamide-4-methylbenzenesulfonate
- 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl) ureido) phenoxy)-N-methylpicolinamide
- BAY 43-9006; Sorafenib
- Sorafenib free base (BAY-43-9006)?
- AB00933189-05
- Sorafenib (Nexavar)
- Hit compound, 8
- BCP01767
- 2-Pyridinecarboxamide, 4-(4-((((4-chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)phenoxy)-N-methyl-
- SR-00000000529-1
- SORAFENIB [VANDF]
- Kinome_766
- PB14443
- BDBM16673
- BA4 43 9006
- s7397
- NCGC00167488-14
- 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl) ureido)phenoxy)-N-methylpicolinamide
- 4-{4-[({[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO}CARBONYL)AMINO]PHENOXY}-N-METHYLPYRIDINE-2-CARBOXAMIDE
- SORAFENIB [USAN]
- Q421136
- HMS2043A18
- SDCCGSBI-0634413.P005
- EX-A2894
- SCHEMBL8218
- AKOS005560229
- NSC-724772
- SORAFENIB [MI]
- BAY43-9006
- Sorafenib
-
- MDL: MFCD06411450
- 인치: 1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)
- InChIKey: MLDQJTXFUGDVEO-UHFFFAOYSA-N
- 미소: FC(F)(F)C1C=C(NC(NC2C=CC(=CC=2)OC2=CC=NC(C(=O)NC)=C2)=O)C=CC=1Cl
계산된 속성
- 정밀분자량: 464.086303g/mol
- 표면전하: 0
- XLogP3: 4.1
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 7
- 회전 가능한 화학 키 수량: 5
- 동위원소 질량: 464.086303g/mol
- 단일 동위원소 질량: 464.086303g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 92.4Ų
- 중원자 수량: 32
- 복잡도: 646
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 0
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 상호 변형 이기종 수량: 6
- 표면전하: 0
실험적 성질
- Vapor Density: 4.11X10-14 mm Hg at 25 °C (est)
- Stability Shelf Life: Stable if stored as directed; avoid strong oxidizing agents. /Sorafenib tosylate/
- Temperature: Dangerous products of decomposition: thermal ecomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides. /Sorafenib tosylate/
- 색과 성상: Powder
- 밀도: 1.5
- 융해점: 202-211°C
- 비등점: 523.3°C at 760 mmHg
- 플래시 포인트: 270.3±30.1 °C
- 용해도: 生物体外In Vitro:DMSO溶解度≥ 45 mg/mL(96.81 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 92.35000
- LogP: 6.08660
Sorafenib 보안 정보
- 신호어:Warning
- 피해 선언: H315; H319; H335
- 경고성 성명: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK 독일:2
- 위험 범주 코드: 68/20/21/22-37/38
- 보안 지침: S26; S37/39
- RTECS 번호:HM1650000
-
위험물 표지:
- 위험 용어:R36/37/38
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Sorafenib 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-1590-1g |
Sorafenib |
284461-73-0 | 99.92% | 1g |
$90.0 | 2022-04-27 | |
Enamine | EN300-120647-0.5g |
4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methylpyridine-2-carboxamide |
284461-73-0 | 95% | 0.5g |
$19.0 | 2023-02-15 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18980-200mg |
Sorafenib |
284461-73-0 | 98% | 200mg |
¥3855.00 | 2023-09-09 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0002098 |
284461-73-0 | ¥1502.1 | 2023-01-06 | ||||
MedChemExpress | HY-10201-500mg |
Sorafenib |
284461-73-0 | 99.92% | 500mg |
¥1200 | 2024-05-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18980-50mg |
Sorafenib |
284461-73-0 | 98% | 50mg |
¥1504.00 | 2023-09-09 | |
eNovation Chemicals LLC | D518207-25g |
Sorafenib |
284461-73-0 | 95% | 25g |
$130 | 2024-07-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-220125-5mg |
Sorafenib, |
284461-73-0 | ≥99% | 5mg |
¥376.00 | 2023-09-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0093L-1 mL * 10 mM (in DMSO) |
Sorafenib |
284461-73-0 | 99.89% | 1 mL * 10 mM (in DMSO) |
¥281.00 | 2022-04-26 | |
TRC | S676850-1mg |
Sorafenib |
284461-73-0 | 1mg |
$57.00 | 2023-05-17 |
Sorafenib 관련 문헌
-
Shuli Man,Jingwen Yao,Panpan Lv,Yu Liu,Li Yang,Long Ma Food Funct. 2020 11 6422
-
Boan Li,Fan Feng,Hui Jia,Qiyu Jiang,Shuang Cao,Ling Wei,Yingshi Zhang,Jincai Lu Food Funct. 2021 12 2404
-
H. K. Yosef,T. Frick,M. K. Hammoud,A. Maghnouj,S. Hahn,K. Gerwert,S. F. El-Mashtoly Analyst 2018 143 6069
-
Ming-Hua Hsu,Shih-Ming Hsu,Yu-Cheng Kuo,Chih-Yu Liu,Cheng-Ying Hsieh,Yuh-Ching Twu,Chung-Kwe Wang,Yuan-Hsi Wang,Yi-Jen Liao RSC Adv. 2017 7 16253
-
Alyssa D. Schwartz,Lauren E. Barney,Lauren E. Jansen,Thuy V. Nguyen,Christopher L. Hall,Aaron S. Meyer,Shelly R. Peyton Integr. Biol. 2017 9 912
284461-73-0 (Sorafenib) 관련 제품
- 143390-89-0(Kresoxim-Methyl)
- 14120-94-6(7,7'-[pyridine-2,5-diylbis(carbonylimino)]bis(1-butylquinolinium) bis(4-methylbenzenesulfonate))
- 500008-45-7(Chlorantraniliprole)
- 137657-83-1(2-Pyridinecarboxamide,N-(4-methoxyphenyl)-6-[3-(trifluoromethyl)phenoxy]-)
- 55-21-0(Benzamide)
- 475207-59-1(Sorafenib tosylate)
- 137641-27-1(2-Pyridinecarboxamide,N-(4-methylphenyl)-6-[3-(trifluoromethyl)phenoxy]-)
- 2553-19-7(Diethoxydiphenylsilane)
- 122-84-9(1-(4-methoxyphenyl)propan-2-one)
- 939598-16-0(N-butyl-6-chloro-N-ethylpyridazin-3-amine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:284461-73-0)Sorafenib

순결:99%
재다:100g
가격 ($):258.0
atkchemica
(CAS:284461-73-0)Sorafenib

순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의